
Tert-butyl morpholine-3-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl morpholine-3-carboxylate hydrochloride is a chemical compound with the molecular formula C9H18ClNO3 and a molecular weight of 223.70 . It is used for research purposes .
Molecular Structure Analysis
The InChI code for Tert-butyl morpholine-3-carboxylate hydrochloride is1S/C9H17NO3.ClH/c1-9(2,3)13-8(11)7-6-12-5-4-10-7;/h7,10H,4-6H2,1-3H3;1H . This code provides a standard way to encode the molecular structure using text. Physical And Chemical Properties Analysis
Tert-butyl morpholine-3-carboxylate hydrochloride is a powder that is stored at room temperature .Applications De Recherche Scientifique
Gene Function Inhibition
Morpholino oligomers, related to morpholine derivatives, have been extensively used to inhibit gene function across a range of model organisms, demonstrating their utility in genetic studies. Heasman (2002) reviews these applications, highlighting their effectiveness in studying gene function in embryos and their minimal non-specific teratogenesis, suggesting a broad utility in developmental biology and genetics research (Heasman, 2002).
Antioxidant Activity Studies
Research into synthetic phenolic antioxidants, which share structural motifs with tert-butyl morpholine-3-carboxylate derivatives, has provided insights into their occurrence, human exposure, and toxicity. Studies by Liu and Mabury (2020) and others have explored these antioxidants in various environmental and biological matrices, demonstrating their relevance in environmental science and toxicology (Liu & Mabury, 2020).
Chemical Recycling of Polymers
In the context of sustainability and environmental protection, chemical recycling represents a critical area of research. The investigation into the chemical recycling of polymers, such as poly(ethylene terephthalate), by Karayannidis and Achilias (2007), can be related to the broader application of morpholine derivatives in catalysis and material science, highlighting the potential of tert-butyl morpholine-3-carboxylate hydrochloride in these areas (Karayannidis & Achilias, 2007).
Neurotrophic Signaling Pathways
The modulation of neurotrophic signaling pathways by polyphenols, as investigated by Moosavi et al. (2015), provides a template for understanding how tert-butyl morpholine-3-carboxylate hydrochloride and its derivatives might interact with biological systems to promote neuronal survival and differentiation. This area of research is crucial for developing treatments for neurodegenerative diseases (Moosavi et al., 2015).
Pharmacological and Toxicological Roles
The exploration of esterases in drug metabolism, as reviewed by Fukami and Yokoi (2012), sheds light on the enzymatic processes that could influence the pharmacokinetics and pharmacodynamics of morpholine derivatives, including tert-butyl morpholine-3-carboxylate hydrochloride. Understanding these interactions is key to drug development and toxicological assessments (Fukami & Yokoi, 2012).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H303, H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
tert-butyl morpholine-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3.ClH/c1-9(2,3)13-8(11)7-6-12-5-4-10-7;/h7,10H,4-6H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXIPHBGVDHHYRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1COCCN1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl morpholine-3-carboxylate hydrochloride | |
CAS RN |
1269446-54-9 |
Source


|
| Record name | tert-butyl morpholine-3-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[4-[6-(Hydroxymethyl)-2,2-dimethylmorpholine-4-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2717530.png)
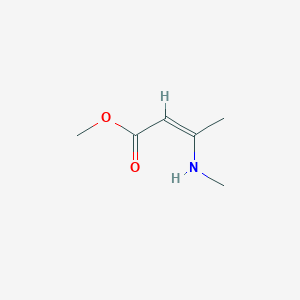
![(Z)-8-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3,4-dimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2717533.png)
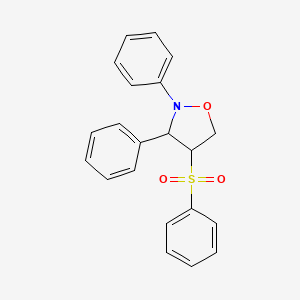
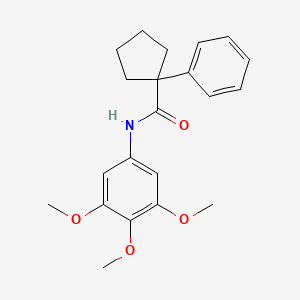




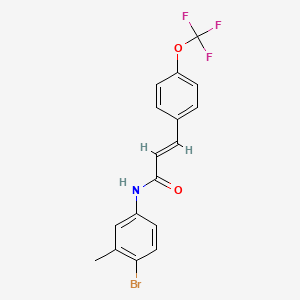

![2-[6-(Difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2717548.png)
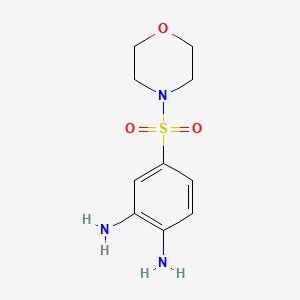
![N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2,2-diphenylacetamide hydrochloride](/img/structure/B2717553.png)